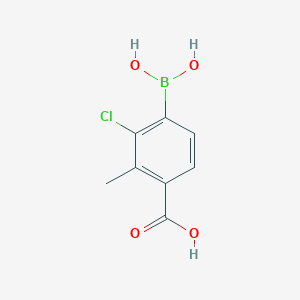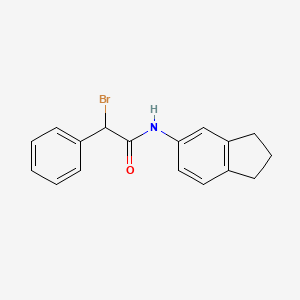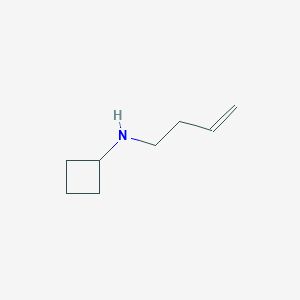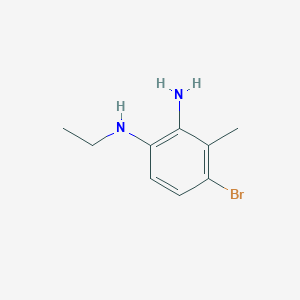
4-bromo-N1-ethyl-3-methylbenzene-1,2-diamine
Overview
Description
4-bromo-N1-ethyl-3-methylbenzene-1,2-diamine, also known as 4-bromo-MEDA, is an aromatic diamine. It has a molecular weight of 229.12 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C9H13BrN2 . Unfortunately, the specific molecular structure is not available in the search results.Scientific Research Applications
Densities and Viscosities in Binary Mixtures
Research has explored the densities and viscosities of binary mixtures containing diamines, providing insights into solute–solvent interactions. This knowledge is critical for the development of new materials and for understanding the molecular interactions in various solvents (Zhu et al., 2014).
Synthesis under Microwave Irradiation
The synthesis of brominated aromatic compounds under microwave irradiation demonstrates an efficient method for creating intermediates used in the manufacturing of complex organic molecules (Wu-zu, 2011).
Liquid-phase Oxidation Catalysis
Studies on the liquid-phase oxidation of methylbenzenes have shed light on the catalytic efficiency of cobalt-copper-bromide systems. Such research has implications for industrial processes, including the synthesis of fine chemicals and pharmaceutical intermediates (Okada & Kamiya, 1981).
Schiff Base Ligand Synthesis
The development of Schiff base ligands from brominated diamines for metal complexation offers valuable insights for the fields of catalysis, material science, and the synthesis of novel coordination compounds (Kargar et al., 2020).
Molecular Orbital Studies
Theoretical studies on dibromobenzenes provide detailed information on their molecular orbitals, structural characteristics, and UV-vis spectra. This research is foundational for understanding the electronic properties of brominated aromatic compounds and their applications in materials science (Wang et al., 2013).
Ionophore Development for Sensing Applications
Research into diamine complexes has led to the development of selective ionophores for potentiometric sensors, illustrating the potential for creating highly sensitive and selective sensors for environmental monitoring and analytical chemistry (Soleymanpour et al., 2006).
properties
IUPAC Name |
4-bromo-1-N-ethyl-3-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5,12H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTRRMGXQMUXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=C(C=C1)Br)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B1488078.png)
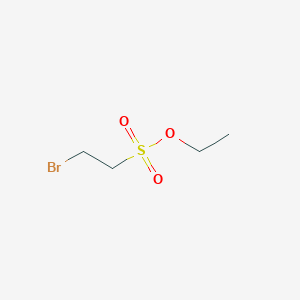

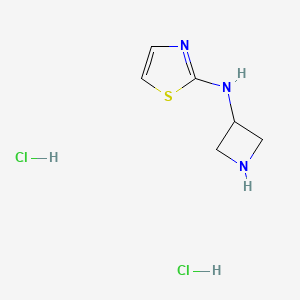

![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)


